

An In-Depth Technical Guide to 4-tert-Butylbenzhydrol

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-tert-Butylbenzhydrol

CAS No.: 22543-74-4

Cat. No.: B1597934

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of Diaryl-Methanol Scaffolds

In the landscape of medicinal chemistry and materials science, the diaryl-methanol scaffold holds a position of considerable importance. These structures are integral to a wide array of biologically active molecules and functional materials. **4-tert-Butylbenzhydrol**, with its characteristic diphenylmethanol core appended with a sterically bulky tert-butyl group, represents a key intermediate for the synthesis of novel compounds with tailored properties. The tert-butyl group can significantly influence the lipophilicity, metabolic stability, and receptor-binding interactions of a molecule, making it a valuable substituent in drug design. This guide provides a comprehensive overview of **4-tert-Butylbenzhydrol**, from its fundamental properties and synthesis to its potential applications and safe handling.

Core Identity: 4-tert-Butylbenzhydrol

Identifier	Value
Chemical Name	(4-tert-butylphenyl)(phenyl)methanol
CAS Number	22543-74-4
Molecular Formula	C ₁₇ H ₂₀ O
Molecular Weight	240.34 g/mol
Canonical SMILES	<chem>CC(C)(C)C1=CC=C(C=C1)C(O)C2=CC=CC=C2</chem>
InChI Key	SBPJBSCSMBLXQJ-UHFFFAOYSA-N

Synthesis of 4-tert-Butylbenzhydrol: A Practical Approach via Grignard Reaction

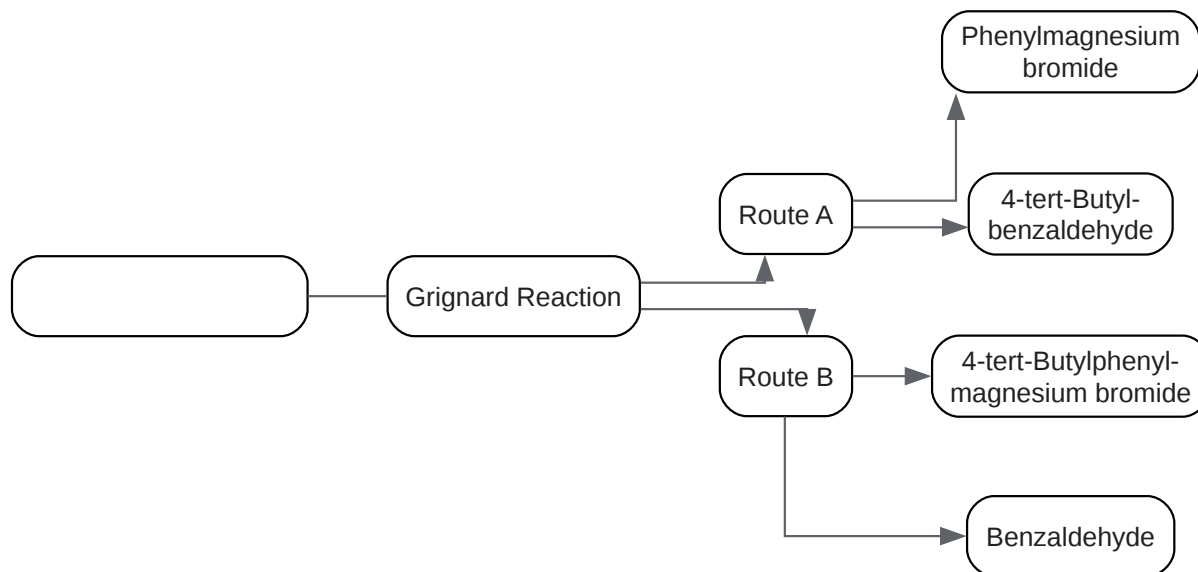
The most direct and widely applicable method for the synthesis of **4-tert-Butylbenzhydrol** is the Grignard reaction. This powerful carbon-carbon bond-forming reaction offers two primary retrosynthetic pathways. The choice between these routes often depends on the commercial availability and stability of the starting materials.

Retrosynthetic Analysis and Strategic Considerations

The two logical disconnection points for the synthesis of **4-tert-Butylbenzhydrol** are the C-C bonds adjacent to the hydroxyl-bearing carbon. This leads to two viable Grignard reaction strategies:

- Route A: Reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with 4-tert-butylbenzaldehyde.
- Route B: Reaction of a 4-tert-butylphenyl Grignard reagent (4-tert-butylphenylmagnesium bromide) with benzaldehyde.

Both routes are chemically sound. The selection may be influenced by factors such as the cost and ease of handling of the respective aldehydes and aryl halides. For the purpose of this guide, we will detail the experimental protocol for Route A, as phenylmagnesium bromide and 4-tert-butylbenzaldehyde are common laboratory reagents.



[Click to download full resolution via product page](#)

Caption: Retrosynthetic analysis of **4-tert-Butylbenzhydrol** via the Grignard reaction.

Detailed Experimental Protocol: Synthesis via Route A

This protocol describes the synthesis of **4-tert-Butylbenzhydrol** from 4-tert-butylbenzaldehyde and phenylmagnesium bromide.

Materials and Reagents:

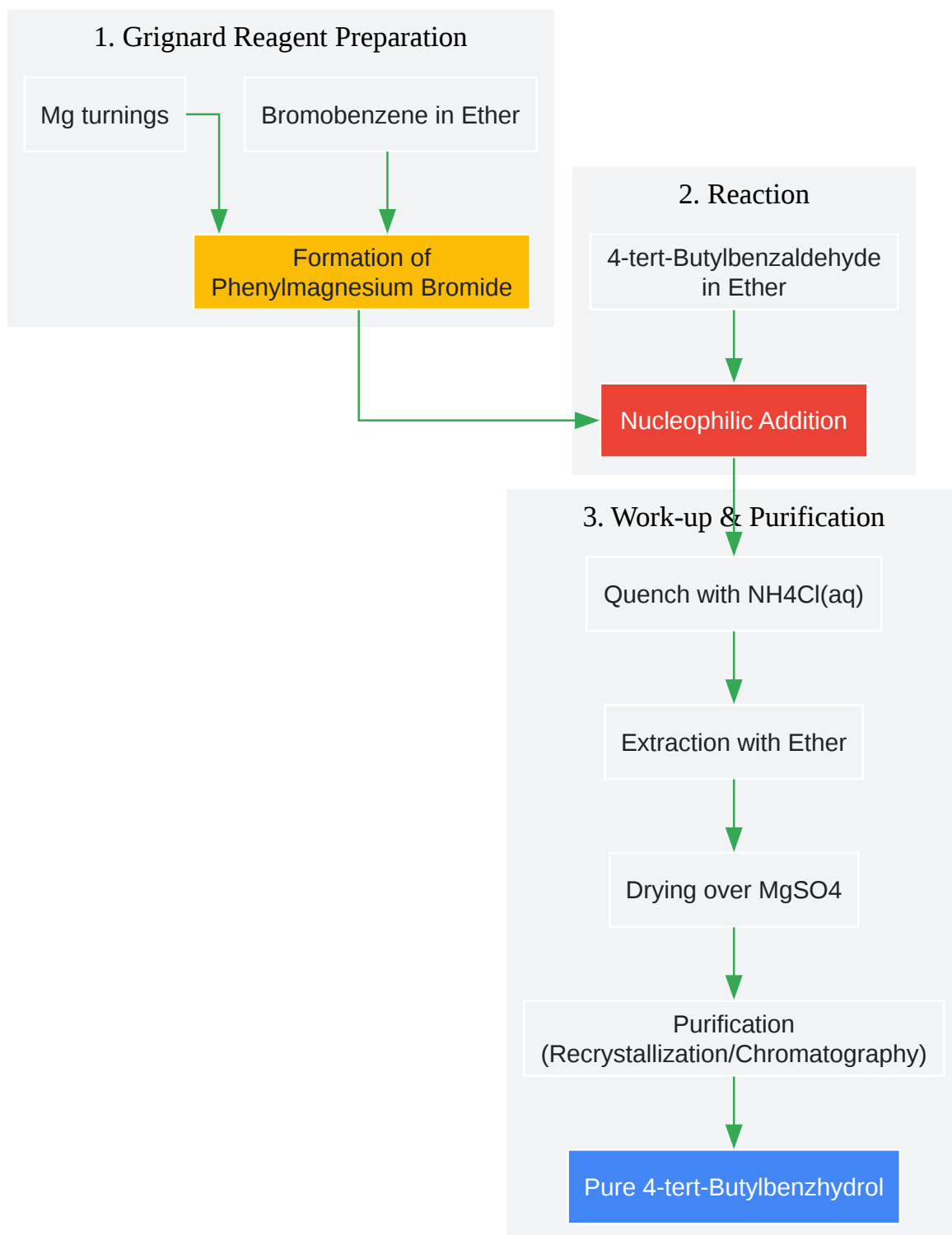
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Bromobenzene
- 4-tert-Butylbenzaldehyde
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)

- Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
- Inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Methodology:

- Preparation of the Grignard Reagent (Phenylmagnesium Bromide):
 - Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere.
 - To the flask, add magnesium turnings.
 - In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether.
 - Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is often initiated by gentle heating or the addition of a small crystal of iodine.
 - Once the reaction initiates (indicated by cloudiness and gentle refluxing of the ether), add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.
 - After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
- Reaction with 4-tert-Butylbenzaldehyde:
 - Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.
 - Dissolve 4-tert-butylbenzaldehyde in anhydrous diethyl ether and add this solution to the dropping funnel.
 - Add the 4-tert-butylbenzaldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reaction.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Work-up and Purification:

- Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with two additional portions of diethyl ether.
- Combine the organic layers and wash with brine.
- Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- The crude **4-tert-Butylbenzhydrol** can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **4-tert-Butylbenzhydrol**.

Physicochemical Properties

While extensive experimental data for **4-tert-Butylbenzhydrol** is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

Property	Predicted Value/Description	Justification/Reference Analog
Appearance	White to off-white solid	Benzhydrol and other diarylmethanols are typically solids at room temperature.
Melting Point	Expected to be in the range of 60-80 °C	The presence of the bulky tert-butyl group may influence crystal packing compared to unsubstituted benzhydrol (m.p. 65-67 °C).
Boiling Point	> 300 °C (at atmospheric pressure)	Higher than benzhydrol (b.p. 297-298 °C) due to increased molecular weight.
Solubility	Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone, THF). Insoluble in water.	The nonpolar aromatic rings and tert-butyl group dominate the polarity, while the hydroxyl group provides some polarity.
Stability	Stable under normal laboratory conditions. May be sensitive to strong oxidizing agents and strong acids (can undergo dehydration to form the corresponding carbocation).	Typical for secondary benzylic alcohols.

Spectroscopic Characterization

The identity and purity of synthesized **4-tert-Butylbenzhydrol** should be confirmed using standard spectroscopic techniques.

Technique	Expected Key Features
¹ H NMR	- A singlet at ~1.3 ppm (9H) corresponding to the tert-butyl protons.- A singlet or broad singlet for the hydroxyl proton (OH).- A singlet for the methine proton (CH-OH) around 5.8 ppm.- A complex multiplet pattern in the aromatic region (7.2-7.5 ppm) for the 9 aromatic protons.
¹³ C NMR	- A signal around 31 ppm for the methyl carbons of the tert-butyl group.- A signal around 34 ppm for the quaternary carbon of the tert-butyl group.- A signal for the methine carbon (CH-OH) around 76 ppm.- Multiple signals in the aromatic region (125-150 ppm).
IR Spectroscopy	- A broad absorption band in the region of 3200-3600 cm ⁻¹ due to the O-H stretching of the alcohol.- C-H stretching absorptions for the aromatic and aliphatic protons just below and above 3000 cm ⁻¹ .- C=C stretching absorptions in the aromatic region (1450-1600 cm ⁻¹).- A C-O stretching absorption around 1010-1050 cm ⁻¹ .
Mass Spectrometry	- A molecular ion peak (M ⁺) at m/z = 240.34.- A prominent fragment ion peak corresponding to the loss of a water molecule (M-18).- Fragment ions corresponding to the stable benzylic and tert-butylphenyl cations.

Potential Applications in Research and Development

The unique structural features of **4-tert-Butylbenzhydrol** make it a valuable building block in several areas of chemical research and development:

- **Pharmaceutical Synthesis:** Diaryl-methanol moieties are present in a number of antihistaminic and anticholinergic drugs. The introduction of a tert-butyl group can be explored to modulate the pharmacokinetic and pharmacodynamic properties of new drug candidates. Chiral diarylmethanols are crucial intermediates in the synthesis of biologically active compounds.[1]
- **Materials Science:** The rigid, bulky nature of the 4-tert-butylphenyl group can be exploited in the design of novel polymers and liquid crystals. It can impart desirable properties such as increased thermal stability and solubility in organic media.
- **Organic Synthesis:** **4-tert-Butylbenzhydrol** can serve as a precursor to a variety of other molecules. For instance, oxidation of the alcohol would yield the corresponding ketone, 4-tert-butylbenzophenone, another useful synthetic intermediate. The hydroxyl group can also be converted into a good leaving group to facilitate nucleophilic substitution reactions.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling **4-tert-Butylbenzhydrol**. While a specific safety data sheet (SDS) for this compound is not readily available, the following guidelines should be followed based on the safety information for structurally related compounds such as 4-tert-butylphenol and benzhydrol.

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[2][3]
- **Handling:** Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[2][3] Avoid contact with skin and eyes.[2][3]
- **Storage:** Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-tert-Butylbenzhydrol is a versatile and valuable chemical intermediate with significant potential in drug discovery and materials science. Its synthesis is readily achievable through

established organometallic methodologies, most notably the Grignard reaction. The presence of the tert-butyl group offers a strategic handle for fine-tuning the physicochemical and biological properties of target molecules. This guide provides a foundational understanding of this compound, empowering researchers and scientists to confidently incorporate it into their synthetic and developmental programs.

References

- Filo. (2024, June 1). Addition of phenylmagnesium bromide to 4-tert-butylcyclohexanone gives tw..
- Vedantu. When phenyl magnesium Bromide reacts with tert Butanol class 11 chemistry CBSE.
- The Good Scents Company. 4-tert-butyl phenol, 98-54-4.
- Organic Syntheses Procedure. PHENYL t-BUTYL ETHER.
- Kedrowski, B. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab [Video]. YouTube.
- ChemicalBook. (4-TERT-BUTOXY-PHENYL)-METHANOL synthesis.
- Google Patents. (1994).
- PubChem. 4-tert-Butylphenol.
- Kedrowski, B. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube.
- RSC Publishing. (n.d.). Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. RSC Advances.
- YouTube. (2024, January 22). When phenyl magnesium bromide reacts with tert- butyl alcohol, the product would be....
- Sigma-Aldrich. (2025, May 12).
- ChemicalBook.
- ACS Publications. (2005, December 6). Asymmetric Synthesis of Functionalized Diarylmethanols Catalyzed by a New γ -Amino Thiol. The Journal of Organic Chemistry.
- ResearchGate. (2002, December). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE.
- NIH. (n.d.).
- Google Patents. (n.d.).
- Chemistry Connected. Grignard Reaction – Beyond Labz Virtual ChemLab Activity.
- Fisher Scientific. (2025, May 1).
- Bentham Science Publishers. (2020, April 1). Diarylmethanols Synthesis by Nickel(II)-catalyzed Addition of Arylboronic Acids to Aryl Aldehydes.

- Loba Chemie. (2016, May 13). 4-TERT-BUTYLPHENOL FOR SYNTHESIS MSDS CAS-No.
- ACS Publications. (2021, May 27). Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki–Miyaura Reactions of Diarylmethyl Esters. *Organometallics*.
- CDH Fine Chemical.
- ChemicalBook. 2-(4-tert-Butylphenyl)ethanol | 5406-86-0.
- Chegg.com. (2020, October 2). Solved Grignard Experiment question: draw a mechanism for.
- Wikipedia. 4-tert-Butylphenol.
- Google Patents. (n.d.). Method of preparing 2,6-di-tert.butyl-4-methylphenol.
- Cheméo. (4-Methylphenyl) methanol, ethyl ether - Chemical & Physical Properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes \(TRAMs\) and medicinal properties of diaryl and triarylmethanes-an overview - RSC Advances \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [2. lobachemie.com \[lobachemie.com\]](#)
- [3. cdhfinechemical.com \[cdhfinechemical.com\]](#)
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-tert-Butylbenzhydrol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1597934/docs#an-in-depth-technical-guide-to-4-tert-butylbenzhydrol\]](https://www.benchchem.com/product/b1597934/docs#an-in-depth-technical-guide-to-4-tert-butylbenzhydrol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)